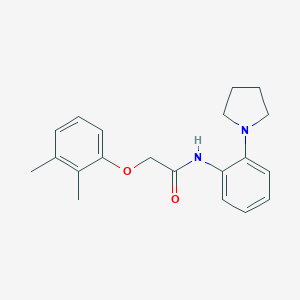![molecular formula C21H16ClN3O2 B243846 N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide, also known as BMVC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMVC is a benzimidazole derivative that has been found to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
科学研究应用
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory activity. N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of various cancer cells. N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases that involve abnormal blood vessel formation.
作用机制
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has also been found to inhibit the activity of VEGFR-2, a receptor that is involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-angiogenic activities, N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has also been found to exhibit antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis.
实验室实验的优点和局限性
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to be non-toxic at low concentrations, which makes it suitable for use in cell culture and animal studies.
However, there are also some limitations to the use of N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide in lab experiments. One of the main limitations is its low solubility in water, which may make it difficult to use in certain experimental setups. In addition, more research is needed to fully understand the mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide and its potential side effects.
未来方向
There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of pure N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide. Another area of research is the development of N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide derivatives with improved solubility and bioavailability.
In addition, more research is needed to fully understand the mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide and its potential applications in the treatment of various diseases. Further studies are also needed to investigate the potential side effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide and its safety profile.
Conclusion
In conclusion, N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is a promising compound that has potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods and N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide derivatives with improved solubility and bioavailability may also enhance its potential as a therapeutic agent.
合成方法
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-chloro-3-methoxybenzoic acid with 2-aminobenzimidazole in the presence of a coupling agent such as EDC or DCC. The resulting product can be purified using column chromatography to obtain pure N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide.
属性
分子式 |
C21H16ClN3O2 |
|---|---|
分子量 |
377.8 g/mol |
IUPAC 名称 |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-27-19-10-9-14(22)12-16(19)21(26)23-15-6-4-5-13(11-15)20-24-17-7-2-3-8-18(17)25-20/h2-12H,1H3,(H,23,26)(H,24,25) |
InChI 键 |
QRVIYHLZENMUNW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243780.png)
![2,5-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243783.png)
![3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243784.png)
![3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243785.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243786.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea](/img/structure/B243787.png)